[1,2]oxazolo[4,3-g][2,1]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,2-c:6,5-c’]bis[1,2]oxazole is a heterocyclic compound characterized by its fused oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,2-c:6,5-c’]bis[1,2]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-diamines with carbonyl compounds under acidic conditions to form the oxazole rings . Another approach involves the use of palladium-catalyzed cyclization reactions, which offer high regioselectivity and yield .
Industrial Production Methods: Industrial production of Benzo[1,2-c:6,5-c’]bis[1,2]oxazole often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,2-c:6,5-c’]bis[1,2]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Functionalized oxazole derivatives.
Scientific Research Applications
Benzo[1,2-c:6,5-c’]bis[1,2]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[1,2-c:6,5-c’]bis[1,2]oxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit the activity of hypoxia-inducible factor-1 (HIF-1), thereby reducing tumor growth and metastasis . The compound’s ability to interact with various enzymes and receptors is attributed to its unique structural features, which allow for specific binding and modulation of biological pathways .
Comparison with Similar Compounds
- Benzo[1,2-c:4,5-c’]bis[1,2,5]thiadiazole
- Benzo[1,2-d:4,5-d’]bis[1,2,3]thiadiazole
- Benzo[c][1,2,5]oxadiazole
Comparison: Benzo[1,2-c:6,5-c’]bis[1,2]oxazole is unique due to its fused oxazole rings, which confer distinct electronic properties compared to other similar compounds. For example, Benzo[1,2-c:4,5-c’]bis[1,2,5]thiadiazole and Benzo[1,2-d:4,5-d’]bis[1,2,3]thiadiazole contain sulfur atoms, which influence their electronic and chemical behavior differently . Benzo[c][1,2,5]oxadiazole, on the other hand, has a nitrogen-oxygen heterocycle, which affects its reactivity and applications .
Properties
CAS No. |
120387-08-8 |
---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.132 |
IUPAC Name |
[1,2]oxazolo[4,3-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-6-4-12-10-8(6)7-5(1)3-11-9-7/h1-4H |
InChI Key |
QTWIZPLSYDWYCI-UHFFFAOYSA-N |
SMILES |
C1=CC2=CON=C2C3=NOC=C31 |
Synonyms |
Benzo[2,1-c:3,4-c]diisoxazole (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.